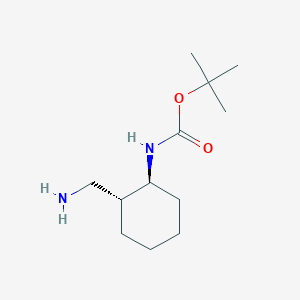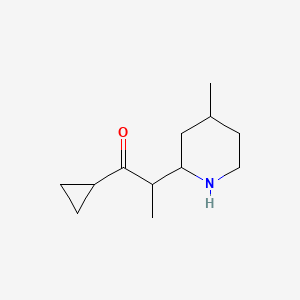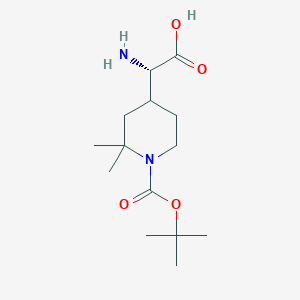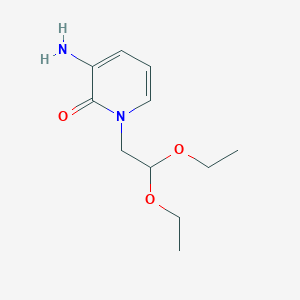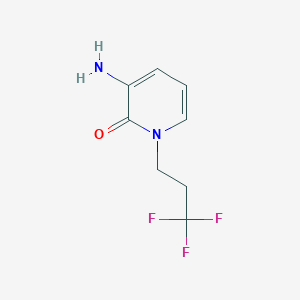
3-Amino-1-(3,3,3-trifluoropropyl)-1,2-dihydropyridin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-1-(3,3,3-trifluoropropyl)-1,2-dihydropyridin-2-one is a chemical compound with the molecular formula C8H9F3N2O. It is characterized by the presence of an amino group, a trifluoropropyl group, and a dihydropyridinone ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-(3,3,3-trifluoropropyl)-1,2-dihydropyridin-2-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 3,3,3-trifluoropropylamine with a suitable pyridinone derivative. The reaction conditions often include the use of solvents such as ethanol or methanol, and the reaction is carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The process is optimized to ensure high yield and purity of the product. Key parameters such as temperature, pressure, and reaction time are carefully controlled to achieve efficient production .
Chemical Reactions Analysis
Types of Reactions
3-Amino-1-(3,3,3-trifluoropropyl)-1,2-dihydropyridin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and electrophiles like alkyl halides. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
3-Amino-1-(3,3,3-trifluoropropyl)-1,2-dihydropyridin-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 3-Amino-1-(3,3,3-trifluoropropyl)-1,2-dihydropyridin-2-one involves its interaction with specific molecular targets. The trifluoropropyl group plays a crucial role in enhancing the compound’s stability and reactivity. The amino group can form hydrogen bonds with target molecules, facilitating its binding and activity. The dihydropyridinone ring structure contributes to the compound’s overall conformation and reactivity .
Comparison with Similar Compounds
Similar Compounds
- 3-Amino-1-(3,3,3-trifluoropropyl)pyrrolidin-2-one
- 3-Amino-1-(3,3,3-trifluoropropyl)thiourea
- 3,3,3-Trifluoropropylamine
Uniqueness
Compared to similar compounds, 3-Amino-1-(3,3,3-trifluoropropyl)-1,2-dihydropyridin-2-one is unique due to its specific dihydropyridinone ring structure, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C8H9F3N2O |
|---|---|
Molecular Weight |
206.16 g/mol |
IUPAC Name |
3-amino-1-(3,3,3-trifluoropropyl)pyridin-2-one |
InChI |
InChI=1S/C8H9F3N2O/c9-8(10,11)3-5-13-4-1-2-6(12)7(13)14/h1-2,4H,3,5,12H2 |
InChI Key |
MFJMAVIKSJRIOF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(C(=O)C(=C1)N)CCC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



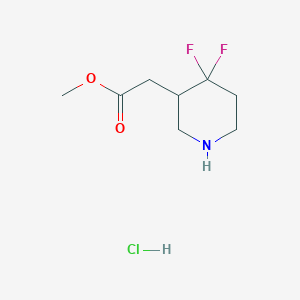
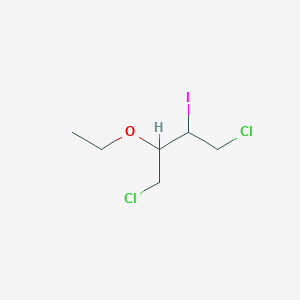



![7-Ethyl-2H-benzo[b][1,4]thiazin-3(4H)-one](/img/structure/B13325909.png)

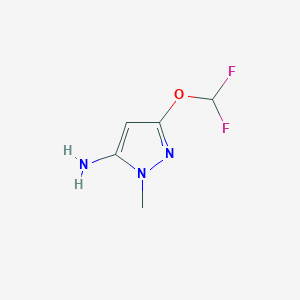
![3-Methyl-3-azaspiro[5.5]undecan-8-amine](/img/structure/B13325921.png)
